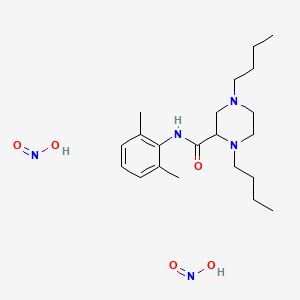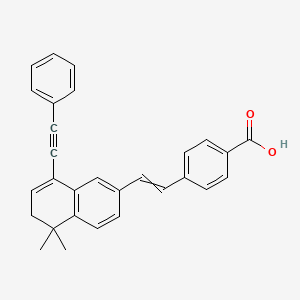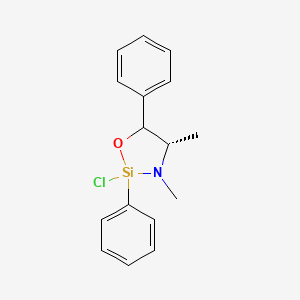
(4S)-2-chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-2-chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine is a complex organic compound that belongs to the class of oxazasilolidines These compounds are characterized by a five-membered ring containing oxygen, nitrogen, and silicon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine with a silicon-containing reagent in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-2-chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
(4S)-2-chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4S)-2-chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine involves its interaction with molecular targets through its functional groups. The chlorine and phenyl groups play a crucial role in binding to specific sites, while the oxazasilolidine ring provides stability and reactivity. The compound can modulate various pathways, depending on its application, by forming stable complexes with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide
- (4S,5S)-1,2-dithiane-4,5-diol
Uniqueness
Compared to similar compounds, (4S)-2-chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine stands out due to its unique combination of chlorine and phenyl groups, which confer distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C16H18ClNOSi |
|---|---|
Peso molecular |
303.86 g/mol |
Nombre IUPAC |
(4S)-2-chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine |
InChI |
InChI=1S/C16H18ClNOSi/c1-13-16(14-9-5-3-6-10-14)19-20(17,18(13)2)15-11-7-4-8-12-15/h3-13,16H,1-2H3/t13-,16?,20?/m0/s1 |
Clave InChI |
NSZWPVQENFHZEA-CZTOGXCSSA-N |
SMILES isomérico |
C[C@H]1C(O[Si](N1C)(C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
SMILES canónico |
CC1C(O[Si](N1C)(C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


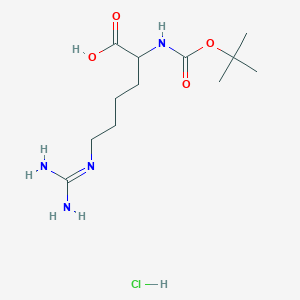
![5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B15286846.png)
![4-(1-aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B15286854.png)
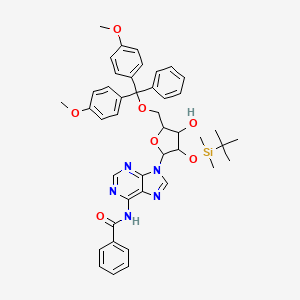
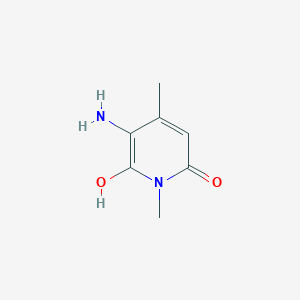
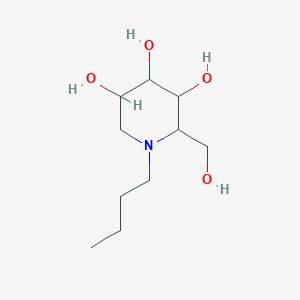
![5-[3-[3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoxy]-3-methyl-5-oxo-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B15286882.png)
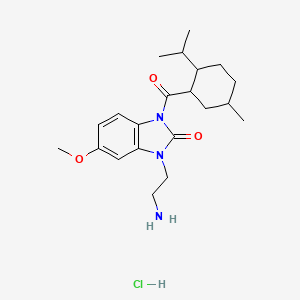
![2-(2-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanamido)-3-methylbutanoic acid](/img/structure/B15286901.png)
![7-[4,6-Dihydroxy-2-(3-hydroxyoct-1-enyl)oxan-3-yl]heptanoic acid](/img/structure/B15286906.png)
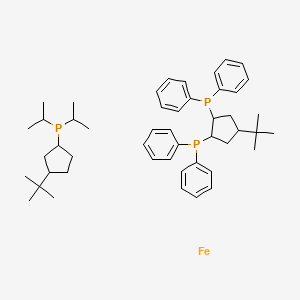
![1,3,4-Trihydroxy-5-[3-[3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyloxy]cyclohexane-1-carboxylic acid](/img/structure/B15286932.png)
